

Molecular weight and density of tert-butyl 4-bromobutanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-bromobutanoate*

Cat. No.: *B033269*

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An In-Depth Technical Guide to **tert-Butyl 4-bromobutanoate**: Properties, Synthesis, and Applications

Introduction

Tert-butyl 4-bromobutanoate is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis. Characterized by a terminal alkyl bromide and a sterically hindered tert-butyl ester, this molecule offers synthetic chemists a versatile platform for introducing a four-carbon chain with orthogonal reactivity. The tert-butyl ester group acts as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, while the primary bromide provides a reactive handle for nucleophilic substitution and coupling reactions.

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, and discusses the compound's reactivity and safe handling. The insights provided herein are intended to empower scientists to effectively utilize this reagent in the synthesis of complex target molecules, from novel polymers to active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application in synthesis and for accurate characterization of its reaction

products.

Quantitative Data Summary

The key physicochemical properties of **tert-butyl 4-bromobutanoate** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ BrO ₂	[1][2][3]
Molecular Weight	223.11 g/mol	[1]
Density	~1.258 g/cm ³	[4][5][6]
Boiling Point	225.9 °C at 760 mmHg	[4][6]
Appearance	Colorless to pale yellow liquid	[2][5]
CAS Number	110661-91-1	[1]
Solubility	Soluble in organic solvents (e.g., Chloroform, Hexane)	[2][5]

Spectroscopic Signature

Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The expected signals in ¹H and ¹³C NMR provide a unique fingerprint for the molecule.

- ¹H NMR (400 MHz, CDCl₃):
 - δ 3.27 (t, 2H, J=6.5Hz): Triplet corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).
 - δ 2.22 (t, 2H, J=7.2Hz): Triplet for the two protons on the carbon alpha to the carbonyl group (-CH₂CO₂tBu).
 - δ 1.98-1.91 (m, 2H): Multiplet for the central methylene protons (-CH₂CH₂CH₂-).

- δ 1.27 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group $-(\text{CH}_3)_3$.^[5]
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ 171.7: Carbonyl carbon of the ester.
 - δ 80.5: Quaternary carbon of the tert-butyl group $-\text{C}(\text{CH}_3)_3$.
 - δ 33.7, 32.8, 28.0, 27.9: Signals corresponding to the methylene carbons of the butanoate chain and the methyl carbons of the tert-butyl group.^[5]

Synthesis: Fischer Esterification

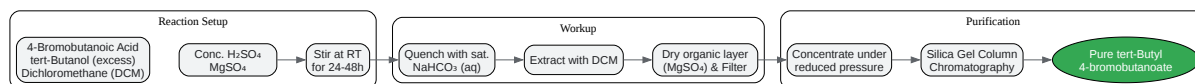
The most common and direct method for preparing **tert-butyl 4-bromobutanoate** is the Fischer esterification of 4-bromobutanoic acid with tert-butanol. This reaction is a cornerstone of organic chemistry, and understanding the role of each component is key to achieving a high yield.

Mechanistic Considerations & Rationale

The esterification is an equilibrium-controlled process. To drive the reaction toward the product, specific strategies are employed:

- **Acid Catalysis (H_2SO_4):** The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of 4-bromobutanoic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol.
- **Water Removal (MgSO_4):** Water is a byproduct of the reaction. According to Le Châtelier's principle, its removal shifts the equilibrium to favor the formation of the ester. Anhydrous magnesium sulfate (MgSO_4) is a common and effective dehydrating agent used for this purpose.^{[5][7]}
- **Excess Reagent (tert-butanol):** Using one of the starting materials, typically the less expensive one (in this case, tert-butanol), in large excess also helps to drive the equilibrium towards the product.^{[5][7]}

The diagram below illustrates the logical flow of the synthesis and purification process.



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Fig 1. General workflow for the synthesis and purification.

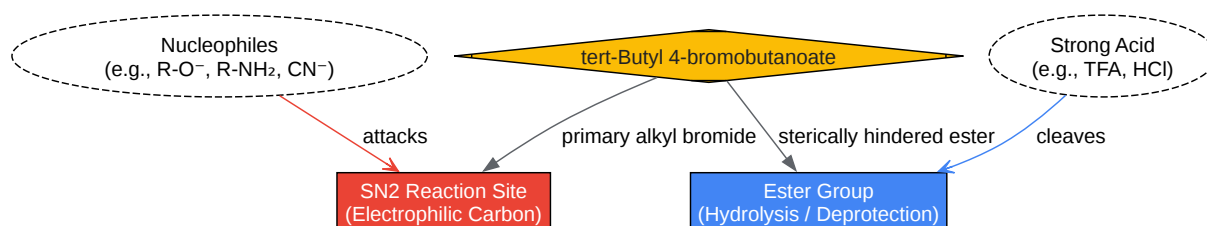
Detailed Experimental Protocol

This protocol is a representative procedure adapted from literature sources.[5][7]

- **Reaction Setup:** To a solution of 4-bromobutanoic acid (1.0 eq., e.g., 15.39 mmol, 2.57 g) in dichloromethane (DCM, ~8 mL/mmol) is added anhydrous magnesium sulfate (4.2 eq.), tert-butanol (5.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.25 mL).
- **Reaction Execution:** The reaction mixture is stirred vigorously at room temperature for 24 to 48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted one more time with DCM.
- **Isolation:** The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure **tert-butyl 4-bromobutanoate** as a colorless to light yellow liquid.[5]

Reactivity and Synthetic Applications

The synthetic utility of **tert-butyl 4-bromobutanoate** stems from its two distinct functional groups, allowing for sequential and controlled chemical transformations.



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Fig 2. Key reactive sites on **tert-butyl 4-bromobutanoate**.

- **Nucleophilic Substitution:** The primary alkyl bromide is an excellent electrophile for S_N2 reactions. It readily reacts with a wide variety of nucleophiles (e.g., amines, alkoxides, cyanides, carboxylates) to form new carbon-heteroatom or carbon-carbon bonds. This makes it an ideal reagent for attaching a protected four-carbon carboxylic acid chain to a substrate.
- **Ester Group Stability and Deprotection:** The tert-butyl ester is highly resistant to basic hydrolysis and many nucleophiles due to the steric bulk of the tert-butyl group. However, it can be cleanly cleaved under strong acidic conditions (e.g., trifluoroacetic acid or HCl) to reveal the free carboxylic acid. This orthogonality makes it an invaluable protecting group in multi-step synthesis.

This compound is commonly used in the production of pharmaceuticals and agrochemicals. It serves as a key intermediate in the synthesis of more complex molecules, including β -ketoesters and β -lactones.

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of **tert-butyl 4-bromobutanoate** are critical to ensure laboratory safety.

Hazard Identification

According to Safety Data Sheets (SDS), the compound presents the following primary hazards:

- Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[\[1\]](#)[\[8\]](#)
- Serious Eye Damage/Irritation: Causes serious eye irritation and can lead to eye damage.[\[1\]](#)[\[8\]](#)
- Respiratory Irritation: May cause respiratory tract irritation if vapors are inhaled.[\[1\]](#)[\[9\]](#)

Handling and Personal Protective Equipment (PPE)

- All manipulations should be performed in a well-ventilated chemical fume hood.
- Avoid breathing vapors or mist.[\[8\]](#)[\[9\]](#)
- Avoid contact with skin, eyes, and clothing.
- Required PPE:
 - Chemical-resistant gloves (e.g., nitrile).
 - Splash-proof safety goggles and/or a face shield.
 - A properly buttoned laboratory coat.

Storage Recommendations

- Store in a cool, dry, and dark place to prevent degradation.[\[10\]](#)
- The recommended storage temperature is between 2-8°C.[\[5\]](#)[\[10\]](#)
- Keep the container tightly closed and preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[\[4\]](#)[\[10\]](#)

Conclusion

Tert-butyl 4-bromobutanoate is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its dual functionality, characterized by a reactive primary bromide and a robust, acid-labile tert-butyl ester, provides a reliable strategy for the introduction of a C4 carboxylic acid moiety. A firm grasp of its physicochemical properties, the mechanistic principles behind its synthesis, and strict adherence to safety protocols will enable researchers in drug discovery and materials science to leverage its full synthetic potential.

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- To cite this document: BenchChem. [Molecular weight and density of tert-butyl 4-bromobutanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033269#molecular-weight-and-density-of-tert-butyl-4-bromobutanoate]

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